1-(4-Methylphenyl)-3-propanoylpiperidin-2-one
CAS No.:
Cat. No.: VC17816746
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19NO2 |
---|---|
Molecular Weight | 245.32 g/mol |
IUPAC Name | 1-(4-methylphenyl)-3-propanoylpiperidin-2-one |
Standard InChI | InChI=1S/C15H19NO2/c1-3-14(17)13-5-4-10-16(15(13)18)12-8-6-11(2)7-9-12/h6-9,13H,3-5,10H2,1-2H3 |
Standard InChI Key | ZUPMZSZUBGKQIK-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identification and Structural Characteristics
Systematic Nomenclature and Identifiers
The IUPAC name 1-(4-Methylphenyl)-3-propanoylpiperidin-2-one systematically describes its structure: a six-membered piperidin-2-one ring (cyclohexanone with one nitrogen atom) substituted at position 1 with a 4-methylbenzene (para-methylphenyl) group and at position 3 with a propanoyl (propionyl) chain. Key identifiers include:
Property | Value | Source Reference |
---|---|---|
CAS Registry Number | 2060043-61-8 | |
Molecular Formula | C₁₅H₁₉NO₂ | |
Molecular Weight | 245.32 g/mol | |
DSSTox Substance ID | DTXSID80497434 |
The molecular formula was deduced from structural analysis: the piperidin-2-one backbone (C₅H₉NO) integrates a 4-methylphenyl group (C₇H₇) and a propanoyl substituent (C₃H₅O), yielding C₁₅H₁₉NO₂ after accounting for bond formations .
Structural Features and Stereochemical Considerations
The molecule’s piperidin-2-one core adopts a chair conformation typical of six-membered lactams, with the 4-methylphenyl group occupying an axial or equatorial position depending on ring puckering. The propanoyl side chain at C3 introduces a ketone functionality, potentially enabling nucleophilic reactions at the carbonyl carbon. While the compound’s stereochemistry remains unspecified in available data, synthetic routes may yield racemic mixtures unless chiral resolution or asymmetric synthesis is employed .
Physicochemical Properties
Calculated and Experimental Properties
Though experimental data on solubility, melting point, or spectral characteristics are absent in provided sources, key physicochemical parameters can be estimated via computational methods:
The moderate lipophilicity (XLogP3 ≈ 2.1) suggests reasonable membrane permeability, aligning with trends observed in bioactive piperidinone derivatives .
Parameter | Specification | Rationale |
---|---|---|
Temperature | 2–8°C | Prevents thermal decomposition |
Humidity | <40% RH | Avoids hydrolysis |
Light Exposure | Amber glass, inert atmosphere | Photostability maintenance |
Synthetic and Application Prospects
Emerging Applications
While direct evidence is lacking, structural analogs suggest plausible uses:
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